2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
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Overview
Description
The compound “2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[108002,904,8013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic core and the attachment of various functional groups. Typical synthetic routes may include:
Formation of the Spirocyclic Core: This step might involve cyclization reactions using specific catalysts and conditions to form the spirocyclic structure.
Functional Group Addition: Subsequent steps would involve the addition of hydroxyl groups and other functional groups through reactions such as hydroxylation and glycosylation.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalyst Selection: Choosing appropriate catalysts to facilitate specific reactions.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate hydroxyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving hydroxyl groups and spirocyclic structures.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These might include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol: Similar compounds might include other spirocyclic molecules with multiple hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDDWMXYOSKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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